molecular formula C9H6ClNOS B13943276 5-Amino-1-benzothiophene-2-carbonyl chloride CAS No. 215941-03-0

5-Amino-1-benzothiophene-2-carbonyl chloride

Katalognummer: B13943276
CAS-Nummer: 215941-03-0
Molekulargewicht: 211.67 g/mol
InChI-Schlüssel: UPRVFNHGSRPDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 5-Amino-1-benzothiophene-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

5-Amino-1-benzothiophene-2-carboxylic acid+SOCl25-Amino-1-benzothiophene-2-carbonyl chloride+SO2+HCl\text{5-Amino-1-benzothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Amino-1-benzothiophene-2-carboxylic acid+SOCl2​→5-Amino-1-benzothiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Amino-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1-benzofuran-2-carbonyl chloride: Similar structure but contains an oxygen atom instead of sulfur.

    5-Amino-1-benzothiazole-2-carbonyl chloride: Contains a nitrogen and sulfur atom in the ring structure.

Uniqueness

5-Amino-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the benzothiophene ring.

Eigenschaften

CAS-Nummer

215941-03-0

Molekularformel

C9H6ClNOS

Molekulargewicht

211.67 g/mol

IUPAC-Name

5-amino-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C9H6ClNOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H,11H2

InChI-Schlüssel

UPRVFNHGSRPDEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.